molecular formula C18H19NO2 B5772150 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one

3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one

Cat. No. B5772150
M. Wt: 281.3 g/mol
InChI Key: SWTLOSRFBHJWOI-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. It is a yellowish crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells, leading to the desired effects.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and inhibit the growth of bacteria and fungi. It has also been shown to enhance plant growth and increase crop yield.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments include its relatively simple synthesis method, its solubility in organic solvents, and its potential applications in various fields. However, its limitations include its low water solubility, which may affect its bioavailability and toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. These include:
1. Further studies on its mechanism of action to better understand its potential applications in medicine, agriculture, and material science.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Investigation of its toxicity and safety profile to determine its suitability for various applications.
4. Exploration of its potential as a drug delivery system or nanomaterial in biomedical applications.
5. Evaluation of its potential as a natural pesticide or plant growth regulator in agriculture.
In conclusion, 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations have been the subject of scientific research. Further studies are needed to fully understand its potential and limitations and to explore its future directions.

Synthesis Methods

The synthesis of 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one involves the condensation of 2-acetyl-4-methoxyphenol and 2,5-dimethylaniline in the presence of a base catalyst such as potassium hydroxide. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

The research on 3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has focused on its potential applications in various fields. In medicine, this compound has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. In agriculture, it has been investigated for its potential as a plant growth regulator and as a pesticide. In material science, it has been explored for its optical and electronic properties.

properties

IUPAC Name

(E)-3-(2,5-dimethylanilino)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13-4-5-14(2)17(12-13)19-11-10-18(20)15-6-8-16(21-3)9-7-15/h4-12,19H,1-3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTLOSRFBHJWOI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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